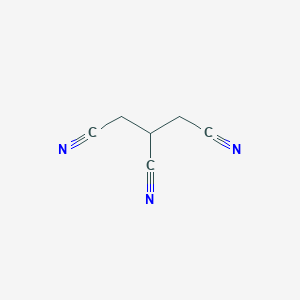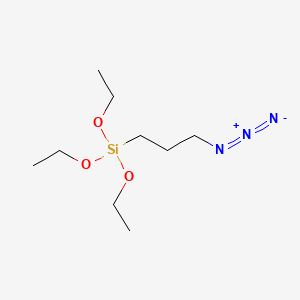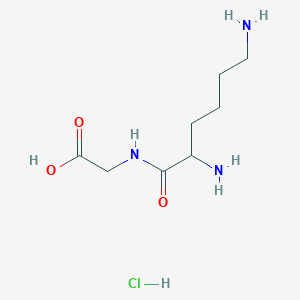
1,2,3-Propanetricarbonitrile
Descripción general
Descripción
1,2,3-Propanetricarbonitrile, also known as 3-Cyanopentanedinitrile, is a chemical compound with the CAS Number: 62872-44-0 . It has a molecular weight of 119.13 and its molecular formula is C6H5N3 .
Molecular Structure Analysis
The molecular structure of 1,2,3-Propanetricarbonitrile consists of 6 carbon atoms, 5 hydrogen atoms, and 3 nitrogen atoms . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.8±25.0 °C at 760 mmHg, and a flash point of 237.6±17.1 °C .
Physical And Chemical Properties Analysis
1,2,3-Propanetricarbonitrile is a solid at 20 degrees Celsius . It has a molar refractivity of 29.5±0.3 cm3, a polar surface area of 71 Å2, and a molar volume of 108.1±3.0 cm3 . It is soluble in methanol .
Aplicaciones Científicas De Investigación
Microbial Production and Downstream Processing
Biologically produced 1,3-propanediol, a compound related to 1,2,3-Propanetricarbonitrile, showcases the potential of microbial processes in producing valuable chemicals. The separation and purification of biologically produced diols like 1,3-propanediol are critical due to their wide range of applications, emphasizing the need for efficient downstream processing methods to improve yield, purity, and reduce energy consumption (Xiu & Zeng, 2008).
Catalytic Processes for Chemical Synthesis
The catalytic hydrogenolysis of glycerol to propanediols is another significant research area, demonstrating a promising synthesis route for producing 1,2-propanediol and 1,3-propanediol. This method involves various catalysts, including transition metals and noble metals, to facilitate the conversion process, highlighting the potential for efficient and scalable chemical production routes (Wang, Zhou, & Guo, 2015).
Genetic and Metabolic Engineering for Biochemical Production
Advancements in genetic and metabolic engineering have enabled the microbial production of 1,3-propanediol directly from renewable resources like glucose, showcasing the potential of engineered microorganisms in enhancing biochemical production processes. This approach not only improves product yields but also addresses limitations associated with traditional fermentation technology, highlighting the role of biotechnological innovations in sustainable chemical production (Saxena, Anand, Saran, & Isar, 2009).
Applications in Material Science
Research on the use of 1,2-epoxy compounds for modifying epoxy resins indicates the broader applicability of related chemical compounds in material science, particularly in controlling the refractive index of adhesives. This area of research highlights the potential for chemical modifications to enhance the physical properties of materials for specific applications (Messinger & Lansbury, 1989).
Safety and Hazards
1,2,3-Propanetricarbonitrile is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing skin thoroughly after handling, and wearing protective gloves/clothing/eye/face protection .
Propiedades
IUPAC Name |
propane-1,2,3-tricarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-3-1-6(5-9)2-4-8/h6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAMONWYCZEPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(CC#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611608 | |
| Record name | Propane-1,2,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3-Propanetricarbonitrile | |
CAS RN |
62872-44-0 | |
| Record name | Propane-1,2,3-tricarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30611608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-Propanetricarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester](/img/structure/B1591836.png)




![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)


![2-(3,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B1591849.png)


![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)